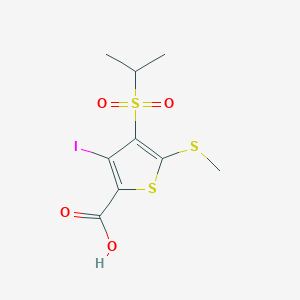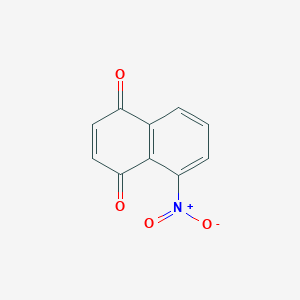
5-Nitro-1,4-naphthoquinone
概要
説明
5-Nitro-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone . It is used as a precursor to anthraquinone and is also used as a dye precursor . It is a secondary metabolite found in plants and is used in traditional medicine to treat diverse human diseases .
Synthesis Analysis
The synthesis of 5-Nitro-1,4-naphthoquinone involves the reaction of 2,3-dichloro-5-nitro-1,4-naphthoquinone with some heterocyclic ring substituted nucleophiles according to a Michael 1,4-addition mechanism .Molecular Structure Analysis
The molecular formula of 5-Nitro-1,4-naphthoquinone is C10H5NO4 . The quinone ring contains a system of double bonds conjugated with carbonyl groups; it is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Chemical Reactions Analysis
1,4-Naphthoquinone is mainly used as a precursor to anthraquinone by reaction with butadiene followed by oxidation. Nitration gives 5-nitro-1,4-naphthalenedione, precursor to an aminoanthroquinone that is used as a dye precursor .Physical And Chemical Properties Analysis
5-Nitro-1,4-naphthoquinone forms volatile yellow triclinic crystals and has a sharp odor similar to benzoquinone. It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .科学的研究の応用
Antioxidant and Catalase Inhibition Activities
5-Nitro-1,4-naphthoquinone has been synthesized and evaluated for its antioxidant and catalase inhibition activities . The compound showed significant antioxidant capacity and catalase enzyme inhibitory activity. The antioxidant capacity results of all 2-chloro regioisomers are higher than the 3-chloro regioisomers .
Antimicrobial Properties
1,4-Naphthoquinones, including 5-nitro-1,4-naphthoquinone, have been studied for their antimicrobial properties . The chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .
Antitumoral Properties
Naphthoquinones have been reported to have antitumoral properties . The information presented indicates that naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer .
Diels-Alder Reaction
1,4-Naphthoquinone is used as a strong dienophile in Diels-Alder reaction . It is also used as a precursor to anthroquinone and 5-nitro-1,4-naphthalenedione .
Dye Precursor
5-Nitro-1,4-naphthoquinone is used as a dye precursor . It is a basic component of Vitamin K .
Biochemical Tools and Probes
Some compounds of this class are already being used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .
作用機序
Target of Action
5-Nitro-1,4-naphthoquinone (5-NQ) is a derivative of naphthoquinone that has been shown to have significant biological activity. The primary targets of 5-NQ are enzymes such as catalase . Catalase is an important enzyme in the body that helps to neutralize harmful free radicals. By inhibiting this enzyme, 5-NQ can potentially disrupt normal cellular processes and lead to various biological effects .
Mode of Action
The mode of action of 5-NQ involves its interaction with its target enzymes. It has been suggested that 5-NQ may inhibit these enzymes through a process known as a Michael 1,4-addition mechanism . This mechanism involves the addition of a nucleophile, such as an amine, to the 5-NQ molecule, resulting in the formation of new regioisomeric amino-naphthoquinone derivatives .
Pharmacokinetics
It is known that the chemical modification of naphthoquinones can improve their pharmacological properties . Therefore, it is possible that the introduction of the nitro group in 5-NQ could enhance its bioavailability and efficacy.
Result of Action
The result of 5-NQ’s action can vary depending on the specific biological context. For example, it has been shown to have antioxidant and catalase inhibition activities . In particular, one study found that a specific derivative of 5-NQ showed the highest antioxidant capacity and the strongest catalase enzyme inhibitory activity . These activities could potentially lead to various molecular and cellular effects, such as the disruption of normal redox balance and cellular damage.
Action Environment
The action of 5-NQ can be influenced by various environmental factors. For instance, the presence of other molecules in the environment can affect the reactivity of 5-NQ and its ability to interact with its targets . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of 5-NQ.
Safety and Hazards
将来の方向性
The synthesis of naphthoquinone derivatives has been explored to contain compounds with potential biological activity. It has been reported that the chemical modification of naphthoquinones improves their pharmacological properties . The information presented indicates that naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .
特性
IUPAC Name |
5-nitronaphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO4/c12-8-4-5-9(13)10-6(8)2-1-3-7(10)11(14)15/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBOSAGJYNRBJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CC2=O)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491413 | |
| Record name | 5-Nitronaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitronaphthalene-1,4-dione | |
CAS RN |
17788-47-5 | |
| Record name | 5-Nitronaphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


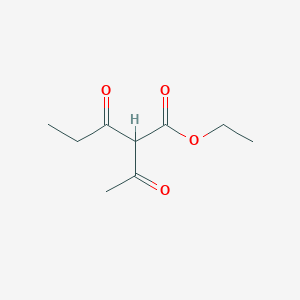
![4-[(2-Ethylhexyl)oxy]aniline](/img/structure/B3048561.png)
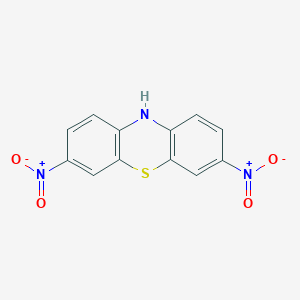
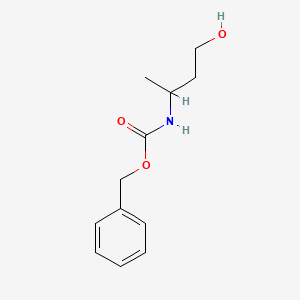
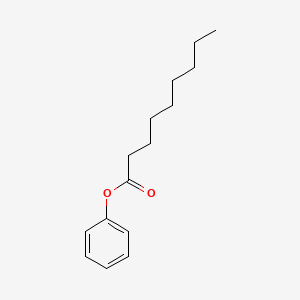
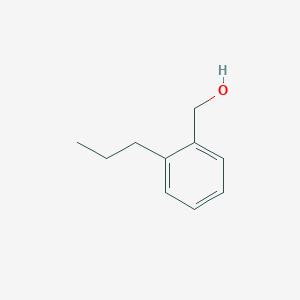
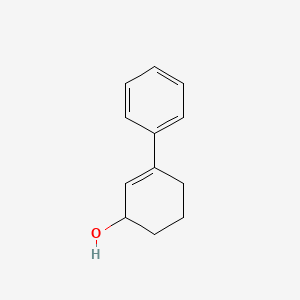
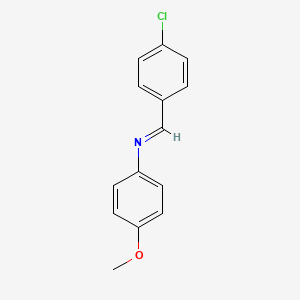



![5-Ethylbenzo[b]thiophene](/img/structure/B3048578.png)
